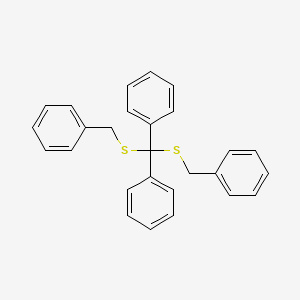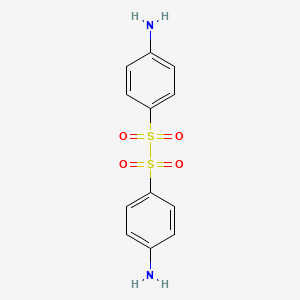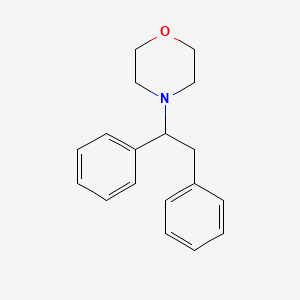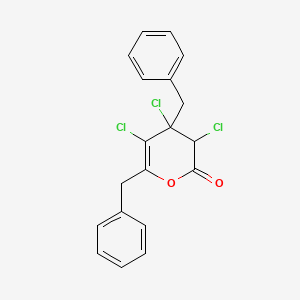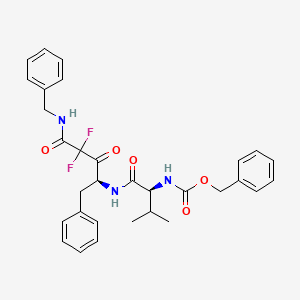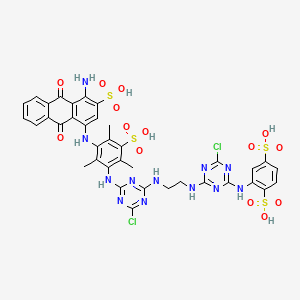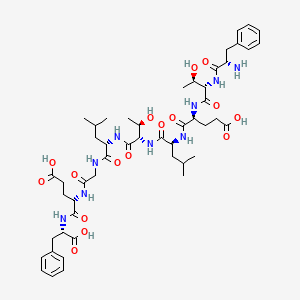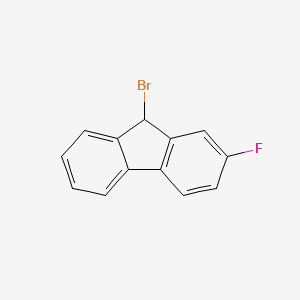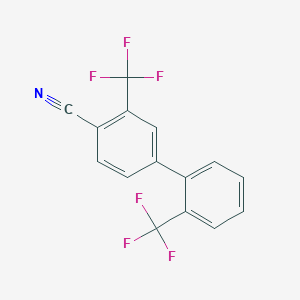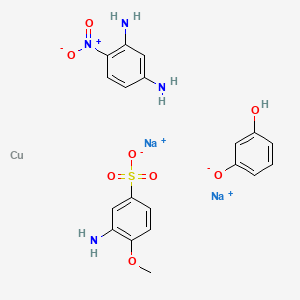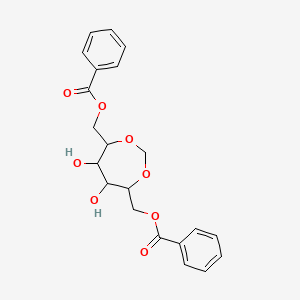
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate is a complex organic compound characterized by its unique structure, which includes a dioxepane ring and benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate typically involves multi-step organic reactions. One common method includes the esterification of benzoic acid with an appropriate alcohol derivative, followed by the formation of the dioxepane ring through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Advanced techniques like automated synthesis and purification systems are often employed to ensure consistency and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.
Substitution: Common in modifying the aromatic ring or ester group to create derivatives with different properties.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformation while minimizing side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines
Wissenschaftliche Forschungsanwendungen
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or therapeutic agent.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Wirkmechanismus
The mechanism of action of (5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A photoinitiator used in polymer chemistry, sharing some structural similarities with the benzoate ester.
Uniqueness
(5,6-Dihydroxy-7-(phenylcarbonyloxymethyl)-1,3-dioxepan-4-yl)methyl benzoate stands out due to its dioxepane ring structure, which imparts unique chemical and physical properties. This structural feature enhances its reactivity and potential for diverse applications compared to simpler compounds like allylamine and 2-hydroxy-2-methylpropiophenone.
Eigenschaften
CAS-Nummer |
74628-94-7 |
|---|---|
Molekularformel |
C21H22O8 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
[7-(benzoyloxymethyl)-5,6-dihydroxy-1,3-dioxepan-4-yl]methyl benzoate |
InChI |
InChI=1S/C21H22O8/c22-18-16(11-26-20(24)14-7-3-1-4-8-14)28-13-29-17(19(18)23)12-27-21(25)15-9-5-2-6-10-15/h1-10,16-19,22-23H,11-13H2 |
InChI-Schlüssel |
SYMKKOZGTPZQCY-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC(C(C(C(O1)COC(=O)C2=CC=CC=C2)O)O)COC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


